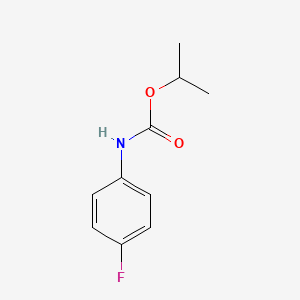

Isopropyl (4-fluorophenyl)carbamate

Description

Overview of Carbamate (B1207046) Chemistry in Contemporary Research

Carbamates, esters of carbamic acid, are characterized by the -O-CO-NH- functional group. This moiety can be considered a hybrid of an ester and an amide, bestowing upon it a unique combination of chemical properties, including stability and the capacity for hydrogen bonding. nih.govbldpharm.com In contemporary research, the carbamate group is a key structural motif in a wide range of biologically active molecules. bldpharm.com Its prevalence is due in part to its ability to act as a stable bioisostere for the peptide bond, a feature extensively exploited in medicinal chemistry. nih.govchemicalbook.com

The chemical stability of the carbamate linkage, coupled with its ability to modulate molecular interactions, has made it a valuable component in the design of therapeutic agents and functional chemical probes. nih.gov Researchers continue to explore novel synthetic methodologies for the efficient and environmentally benign creation of carbamate derivatives, reflecting the ongoing importance of this functional group in organic chemistry. google.com

The Significance of N-Aryl Carbamate Derivatives in Agrochemistry and Chemical Biology

N-aryl carbamates, a subclass of carbamates where the nitrogen atom is attached to an aromatic ring, have garnered significant attention in the fields of agrochemistry and chemical biology. In agrochemistry, these derivatives are widely recognized for their potent herbicidal and insecticidal activities. nih.govnih.gov For instance, compounds like Propham (isopropyl N-phenylcarbamate) and Chlorpropham (isopropyl N-(3-chlorophenyl)carbamate) have been historically used to control weed growth by disrupting microtubule organization in plant cells. nih.govnih.gov The substitution pattern on the aryl ring plays a crucial role in determining the biological activity and selectivity of these compounds.

In the realm of chemical biology, N-aryl carbamates are valuable tools for probing biological processes. Their ability to inhibit enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is of particular interest. nih.govnih.gov The inhibition of these enzymes is a key strategy in the management of neurodegenerative diseases. nih.gov The structural features of N-aryl carbamates, including the nature and position of substituents on the aromatic ring, are critical for their inhibitory potency and selectivity. nih.govnih.gov

Academic Research Landscape of Isopropyl (4-fluorophenyl)carbamate and Related Analogues

The academic research landscape for this compound is primarily situated within the broader investigation of N-aryl carbamates and their biological activities. While specific, in-depth studies focusing solely on the 4-fluoro substituted analogue are not abundant in publicly accessible literature, a significant body of research on its close structural relatives provides a strong inferential basis for its potential areas of interest.

Research on analogous compounds, such as those with chloro, bromo, or other substituents on the phenyl ring, is more extensive. guidechem.comsci-hub.se These studies often explore their efficacy as herbicides, insecticides, or enzyme inhibitors. nih.govnih.govnih.gov The introduction of a fluorine atom, as in this compound, is a common strategy in medicinal and agrochemical research to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, which can in turn influence its biological activity. Therefore, the academic interest in this compound can be seen as part of a systematic exploration of how halogen substitution on the N-phenyl ring of carbamates affects their function.

Interactive Data Tables

Below are interactive tables summarizing key information for this compound and a selection of its analogues.

| Property | Value |

|---|

Structure

2D Structure

Properties

CAS No. |

457-79-4 |

|---|---|

Molecular Formula |

C10H12FNO2 |

Molecular Weight |

197.21 g/mol |

IUPAC Name |

propan-2-yl N-(4-fluorophenyl)carbamate |

InChI |

InChI=1S/C10H12FNO2/c1-7(2)14-10(13)12-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,12,13) |

InChI Key |

XTCWVXQYEJCVEN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)NC1=CC=C(C=C1)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Direct Synthetic Routes to Isopropyl (4-fluorophenyl)carbamate

The formation of the carbamate (B1207046) linkage in this compound can be achieved through several key synthetic strategies.

The most conventional and straightforward method for synthesizing this compound is the reaction between 4-fluorophenyl isocyanate and isopropyl alcohol. This reaction is a classic example of nucleophilic addition to an isocyanate. The lone pair of electrons on the oxygen atom of the isopropyl alcohol attacks the electrophilic carbon atom of the isocyanate group. A subsequent proton transfer results in the formation of the stable carbamate product. This method is widely employed due to its high efficiency, atom economy, and generally mild reaction conditions. The isocyanate precursor itself can be prepared from 4-fluoroaniline, often through methods avoiding the highly toxic phosgene (B1210022). google.com

In the pursuit of greener and safer chemical processes, significant efforts have been directed toward alternatives to phosgene and isocyanate-based routes. Oxidative carbonylation represents a powerful strategy for carbamate synthesis. This approach typically involves the reaction of an amine (4-fluoroaniline), an alcohol (isopropyl alcohol), carbon monoxide (CO), and an oxidant. nih.gov

Catalytic systems based on transition metals such as palladium, rhodium, or copper are essential for this transformation. nih.govresearchgate.netnih.gov For instance, palladium-iodide systems can effectively catalyze the oxidative carbonylation of amines to carbamates with high yields. epa.gov The general mechanism involves the activation of the amine and alcohol by the metal catalyst, followed by the insertion of carbon monoxide and subsequent oxidative elimination to form the carbamate bond and regenerate the catalyst. nih.gov These methods are attractive because they utilize readily available starting materials and avoid the handling of highly reactive and toxic intermediates. researchgate.net

| Method | Reactants | Catalyst/Reagent | Key Features |

| Isocyanate Addition | 4-Fluorophenyl isocyanate, Isopropyl alcohol | Typically uncatalyzed or base-catalyzed | High yield, atom-economical, standard procedure. |

| Oxidative Carbonylation | 4-Fluoroaniline, Isopropyl alcohol, CO, Oxidant (e.g., O₂) | Pd, Rh, or Cu-based catalysts | Phosgene-free, utilizes simple precursors. nih.govresearchgate.netepa.gov |

Synthesis of Structurally Related N-Aryl Isopropyl Carbamates

The synthesis of analogues provides insight into structure-activity relationships and allows for the fine-tuning of molecular properties.

The synthesis of chlorinated analogues, such as Isopropyl N-(3-chlorophenyl)carbamate (Chlorpropham), often employs the reaction of the corresponding chlorinated aniline (B41778) with an isopropyl chloroformate. nih.gov For example, the synthesis of Isopropyl N-(3-ethyl-4-ethoxy-5-chlorophenyl)carbamate is achieved by reacting 3-ethyl-4-ethoxy-5-chloroaniline with isopropyl chloroformate in the presence of a base like diethylaniline to neutralize the HCl formed during the reaction. The product can then be purified using techniques like silica (B1680970) gel chromatography. This method is versatile for creating a variety of substituted phenyl carbamates.

The synthetic principles can be extended to other aromatic systems. Isopropyl N-(1-naphthyl)carbamate is a known compound within this class. uci.edu The synthesis of diverse N-aryl carbamates can be accomplished through modern cross-coupling reactions. For instance, a copper-catalyzed Chan-Lam coupling reaction between arylboronic acids and azidoformates provides a mild and efficient route to N-arylcarbamates at room temperature. nih.gov Another advanced method involves the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol, which directly yields the desired N-aryl carbamate. These techniques offer broad substrate scope for the preparation of various substituted analogues. uci.edu

| Analogue Type | Example Reactants | Method | Reference |

| Chlorinated Phenyl | 3-Chloroaniline, Isopropyl chloroformate | Chloroformate condensation | nih.gov |

| Naphthyl | 1-Naphthylamine, Isopropyl chloroformate | Chloroformate condensation | uci.edu |

| Substituted Phenyl | Phenylboronic acid, Isopropyl azidoformate | Copper-catalyzed Chan-Lam coupling | nih.gov |

Derivatization Strategies for this compound and its Core Scaffold

Further chemical modification of the this compound structure can be performed at several positions to generate novel derivatives.

Derivatization can occur at the carbamate nitrogen, on the aromatic ring, or through rearrangements of the carbamate group itself.

N-Alkylation: The nitrogen atom of the carbamate can be alkylated. For example, N-alkylation of carbamates can be achieved using alcohols as alkylating agents, catalyzed by a Cp*Ir complex. This reaction proceeds via a hydrogen autotransfer mechanism and produces water as the only byproduct, representing an atom-economical approach. researchgate.net

Aryl Core Functionalization: The phenyl ring can be modified through various reactions.

Electrophilic Aromatic Substitution: The existing substituents on the ring direct the position of new incoming groups. The carbamate moiety (-NHCOOR) is an activating, ortho, para-directing group due to the lone pair on the nitrogen atom. The fluorine atom is a deactivating but also ortho, para-directing group. masterorganicchemistry.com Therefore, electrophilic substitution reactions like nitration or halogenation would be directed primarily to the positions ortho to the carbamate group (positions 3 and 5).

Directed Alkylation: The carbamate group can act as a directing group for C-H functionalization. Iron-catalyzed cross-coupling reactions between aryl carbamates and alkyl Grignard reagents can achieve alkylation of the aromatic ring, demonstrating a method for sp²–sp³ carbon-carbon bond formation. nih.gov

N-to-C Aryl Migration: Under specific conditions, such as with lithiated carbamates, the N-aryl group can undergo a transfer from the nitrogen to the alpha-carbon of the alcohol moiety. This rearrangement provides a route to α,α-arylated alcohols. epa.gov

| Derivatization Type | Reaction | Reagents/Catalyst | Site of Modification |

| N-Alkylation | Hydrogen Autotransfer | Alcohol, Cp*Ir complex | Carbamate Nitrogen researchgate.net |

| Aryl Alkylation | Iron-Catalyzed Cross-Coupling | Alkyl Grignard, Iron catalyst | Aromatic Ring nih.gov |

| Aryl Halogenation | Electrophilic Aromatic Substitution | X₂, Lewis Acid (e.g., FeX₃) | Aromatic Ring (ortho to -NHCOOR) masterorganicchemistry.com |

Functionalization of the Phenyl Ring

The 4-fluorophenyl ring of this compound is amenable to various functionalization reactions, primarily through electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution:

The presence of the fluorine atom and the carbamate group influences the reactivity and regioselectivity of electrophilic aromatic substitution (EAS) reactions. The carbamate group, specifically the nitrogen lone pair, can donate electron density to the ring, acting as an activating group and an ortho, para-director. Conversely, the fluorine atom is an ortho, para-director but is deactivating due to its high electronegativity. The interplay of these electronic effects will govern the position of incoming electrophiles.

Key EAS reactions that can be envisioned for the functionalization of the phenyl ring include:

Nitration: Introduction of a nitro group (-NO₂) can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group is expected to be directed to the positions ortho to the carbamate group (positions 2 and 6) and meta to the fluorine atom.

Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst can introduce additional halogen atoms onto the ring.

Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl and acyl groups, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst.

While specific studies on the electrophilic substitution of this compound are not extensively documented, the general principles of EAS on substituted benzenes provide a predictive framework for its derivatization nih.govnih.govthieme-connect.com. The outcome of these reactions would yield a variety of substituted phenyl carbamates.

Nucleophilic Aromatic Substitution:

The fluorine atom on the phenyl ring is a potential site for nucleophilic aromatic substitution (SNAr), particularly when activated by strongly electron-withdrawing groups. While the carbamate group itself is not strongly deactivating, the introduction of additional electron-withdrawing groups ortho or para to the fluorine could facilitate its displacement by various nucleophiles.

Potential nucleophiles for such reactions include:

Amines: Reaction with primary or secondary amines could lead to the corresponding N-substituted aminophenyl carbamates.

Alkoxides: Treatment with alkoxides would yield alkoxy-substituted phenyl carbamates.

Thiols: Reaction with thiols would result in the formation of thioether-linked derivatives.

Successful SNAr reactions on fluorinated aromatic compounds are well-documented and provide a viable route for derivatization nih.gov.

Modifications at the Isopropyl Moiety

The isopropyl group of this compound presents another site for chemical modification, although it is generally less reactive than the aromatic ring.

One potential pathway for modification is through oxidation . Metabolic studies of other isopropyl phenylcarbamates, such as diethofencarb (B33107) (isopropyl 3,4-diethoxyphenylcarbamate), have shown that the isopropyl group can be oxidized in biological systems nih.gov. This suggests that chemical oxidation could be a viable method for introducing functionality. For instance, oxidation could potentially lead to the formation of a hydroxyl group, yielding a hydroxyisopropyl derivative. This hydroxyl group could then serve as a handle for further conjugation or derivatization reactions.

Another theoretical approach involves the cleavage and replacement of the isopropyl group. However, this would fundamentally alter the core structure of the parent compound.

Incorporation into Complex Molecular Architectures

The chemical handles on this compound, either pre-existing or introduced through the functionalization reactions described above, allow for its incorporation into larger and more complex molecules, such as platinum complexes, amino acid conjugates, and antibody-drug conjugates (ADCs).

Platinum Complexes:

This compound can be incorporated as a ligand in platinum(IV) complexes. These complexes are of interest as potential anticancer agents. The synthesis of such complexes typically involves the reaction of a platinum(IV) precursor, such as cis,cis,trans-[Pt(NH₃)₂(Cl)₂(OH)₂], with the corresponding isocyanate derived from the carbamate's aniline precursor (4-fluoroaniline) uit.no. The carbamate ligand occupies an axial position in the octahedral geometry of the platinum(IV) center.

Amino Acid Conjugates:

The carbamate functionality can be used as a linker to conjugate this compound to amino acids. This strategy is often employed to create prodrugs with improved solubility, stability, or targeted delivery. The synthesis of such conjugates can be achieved by reacting the N-terminus of an amino acid with a suitable derivative of this compound. For example, carbamate-bridged prodrugs of other bioactive molecules have been successfully synthesized by protecting a hydroxyl group on the parent molecule with the N-terminus of an amino acid via a carbamate linkage organic-chemistry.orgnih.gov. A similar strategy could be applied by first modifying the this compound to introduce a suitable reactive site.

Antibody-Drug Conjugates (ADCs):

ADCs are a class of targeted therapeutics where a potent cytotoxic agent is linked to a monoclonal antibody that recognizes a specific antigen on cancer cells. Carbamate linkers are frequently used in ADC design due to their stability and ability to control the release of the drug payload. General methods for constructing ADCs with carbamate linkers involve reacting an amine or hydroxyl group on the drug molecule with a linker containing a chloroformate or an activated carbonate, which is then conjugated to the antibody nih.govuit.norsc.orgnih.govacs.orgacs.orgresearchgate.net. While no specific ADCs containing this compound have been reported, its structure is amenable to being incorporated as a payload or part of a linker system in an ADC, should it exhibit potent biological activity. The synthesis would likely involve the derivatization of the carbamate to introduce a reactive handle for conjugation to a linker, which is then attached to the antibody.

Green Chemistry Approaches in Carbamate Synthesis

The synthesis of carbamates, including N-aryl carbamates like this compound, has traditionally relied on hazardous reagents such as phosgene and isocyanates. In recent years, significant efforts have been directed towards developing greener and more sustainable synthetic methods.

Carbon Dioxide as a C1 Source:

A prominent green approach involves the use of carbon dioxide (CO₂) as a renewable, non-toxic, and abundant C1 feedstock. The direct synthesis of N-aryl carbamates from CO₂, anilines, and alcohols is a highly attractive but challenging transformation due to the low reactivity of aromatic amines. However, recent research has led to the development of efficient catalytic systems for this reaction.

For instance, a catalyst system comprising cerium(IV) oxide (CeO₂) and 2-cyanopyridine (B140075) has been shown to effectively catalyze the synthesis of alkyl N-arylcarbamates from CO₂, anilines, and branched alcohols like 2-propanol with high yields, even at low CO₂ pressures acs.orgorganic-chemistry.org. Another approach utilizes a zinc acetate/1,10-phenanthroline catalyst system with Si(OMe)₄ as a reusable reactant to synthesize various N-aryl and N-alkyl carbamates from CO₂ at atmospheric pressure. Superbase catalysis has also been explored for the chemoselective carboxylation of N-heteroaryls with CO₂ rsc.org. Dual nickel photocatalysis represents another innovative method for synthesizing O-aryl carbamates from CO₂ under mild, visible-light conditions, avoiding the need for high pressures or toxic reagents nih.gov.

Enzymatic Synthesis:

Biocatalysis offers a green and highly selective alternative for carbamate synthesis. The use of enzymes can lead to reactions in aqueous media under mild conditions, reducing the need for organic solvents and harsh reagents. Recently, the promiscuous aminolysis activity of esterases, such as the one from Pyrobaculum calidifontis (PestE), has been exploited for the synthesis of carbamates organic-chemistry.org. This enzyme can efficiently convert various amines, including aniline derivatives, and a range of carbonates into the corresponding carbamates in water with high yields organic-chemistry.org.

Other Green Methods:

Other green synthetic strategies for carbamates include one-pot procedures that avoid the isolation of hazardous intermediates. For example, a one-pot synthesis of O-aryl carbamates has been developed where N-substituted carbamoyl (B1232498) chlorides are formed in situ and immediately reacted with a phenol (B47542) uit.nonih.gov. Palladium-catalyzed cross-coupling reactions of aryl chlorides and triflates with sodium cyanate in the presence of alcohols also provide an efficient route to N-aryl carbamates.

Mechanistic Insights into Biological Activity in Non Human Systems

Herbicidal Mechanism of Action in Plant Biology

The herbicidal effects of phenylcarbamate compounds are rooted in their ability to interfere with fundamental cellular processes essential for plant growth and development. The primary mode of action is the disruption of cell division, specifically targeting the mitotic spindle apparatus. This interference leads to a cascade of cytological abnormalities, ultimately resulting in growth inhibition and, in susceptible species, plant death.

Isopropyl (4-fluorophenyl)carbamate, like its parent compounds, is presumed to halt cell cycle progression at mitosis. acs.org This disruption is not caused by a direct inhibition of DNA synthesis but rather by targeting the intricate machinery of cell division. The presence of the carbamate (B1207046) functional group is crucial for this activity, and substitutions on the phenyl ring modulate the compound's efficacy.

The hallmark of phenylcarbamate herbicidal action is the disorganization of microtubule arrays within the plant cell. nih.gov Microtubules are dynamic protein polymers that are fundamental components of the cytoskeleton and the mitotic spindle. Rather than causing a widespread depolymerization of microtubules, as some other anti-mitotic agents do, this compound is thought to disrupt the proper organization and orientation of these structures. This leads to the formation of abnormal mitotic spindles, which are unable to correctly orchestrate chromosome segregation.

Research on related phenylcarbamates has shown a significant impact on Microtubule-Organizing Centers (MTOCs). nih.gov In plant cells, MTOCs are responsible for the nucleation and organization of microtubule arrays, including the pre-prophase band, the mitotic spindle, and the phragmoplast. Phenylcarbamates can cause the fragmentation or inactivation of MTOCs, leading to the formation of multiple or disorganized spindle poles. This results in the assembly of multipolar or aberrant mitotic spindles, a key factor in the disruption of cell division.

The disorganization of the mitotic spindle directly impacts chromosome segregation during anaphase. mdpi.com With a dysfunctional spindle, chromosomes fail to align properly at the metaphase plate and are not segregated equally to the daughter cells. This leads to various chromosomal abnormalities, such as chromosome bridges, lagging chromosomes, and the formation of micronuclei. Ultimately, this disruption of nuclear division prevents the formation of viable daughter cells, thereby inhibiting plant growth.

The sensitivity of plant species to phenylcarbamate herbicides can vary significantly. This specificity is often related to differences in uptake, translocation, metabolism, or the target site itself. For example, grasses are generally more susceptible to certain carbamates than broadleaf weeds.

Resistance to phenylcarbamate herbicides can arise through several mechanisms. One of the key mechanisms is the alteration of the target site. Mutations in the proteins that make up microtubules or MTOCs can reduce the binding affinity of the herbicide, rendering it less effective. Enhanced metabolic detoxification, where the plant can more rapidly break down the herbicide into non-toxic compounds, is another common resistance mechanism.

Table 1: Summary of Mechanistic Insights for Phenylcarbamate Herbicides

| Mechanism | Description | References |

| Mitotic Disruption | Halts cell division at the mitotic stage. | acs.orgmdpi.com |

| Microtubule Disorganization | Causes abnormal formation and orientation of microtubule arrays, particularly the mitotic spindle. | nih.gov |

| MTOC Impairment | Leads to the fragmentation and dysfunction of microtubule-organizing centers, resulting in aberrant spindle poles. | nih.gov |

| Aberrant Chromosome Segregation | Prevents the proper alignment and separation of chromosomes during anaphase, leading to chromosomal abnormalities. | mdpi.com |

| Growth Retardation | Inhibits cell proliferation in meristematic tissues, causing stunting of roots and shoots. |

Interference with Cell Cycle Progression and Mitosis

Fungicidal Mechanism of Action in Plant Pathogens

While specific studies detailing the fungicidal action of this compound are not extensively available in the reviewed literature, the mechanisms of related phenylcarbamate fungicides provide insight into potential pathways of activity. Carbamate fungicides are known to exhibit a range of biological actions against plant pathogens.

The inhibition of phospholipid biosynthesis is a known mechanism for certain fungicides. Phospholipids are fundamental components of all cell membranes and are crucial for fungal development, stress adaptation, and virulence. researchgate.net The disruption of their synthesis can lead to potent antifungal effects.

For instance, the carbamate fungicide Propamocarb is recognized as a lipid synthesis inhibitor. herts.ac.uk It disrupts the formation of fungal cell membranes, a mechanism that contributes to its efficacy against Oomycete pathogens. herts.ac.ukwikipedia.org While Propamocarb's primary mode of action is on lipid synthesis, other carbamate fungicides act on different cellular processes. Diethofencarb (B33107), another N-phenylcarbamate, functions by inhibiting beta-tubulin assembly, which disrupts mitosis and cell division in fungi like Botrytis cinerea. herts.ac.ukwikipedia.org This highlights that the fungicidal action of carbamates is not uniform and can vary significantly based on their specific chemical structure.

A study on wood preservation found that methyl 4-fluorophenyl carbamate was the least effective among several fluorinated phenylcarbamates tested, although increased fluorine substitution on the phenyl ring generally enhanced fungal resistance. swst.org This suggests that while fluorophenyl carbamates possess fungicidal potential, the specific substitution pattern is critical for activity.

Oomycetes, such as Phytophthora species, are destructive plant pathogens. epa.gov The carbamate fungicide Propamocarb is specifically used for the control of Phycomycetes and is effective against Phytophthora spp. and Pythium spp. herts.ac.ukepa.gov Its systemic action, which is absorbed by the roots and leaves, allows it to be translocated within the plant to protect against these pathogens. herts.ac.uk The efficacy of Propamocarb underscores the potential for carbamate-class compounds to manage Oomycete diseases. While direct evidence for this compound against Phytophthora capsici is not present in the searched literature, the activity of related compounds like Propamocarb suggests a possible, though unconfirmed, area of efficacy.

Cholinesterase Inhibition in Non-Mammalian Organisms (e.g., Insects, Aquatic Invertebrates)

Carbamate compounds are widely recognized as potent inhibitors of cholinesterases, a mechanism that is the basis for their use as insecticides. herts.ac.uksigmaaldrich.com They act by carbamylating a serine residue in the active site of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). sigmaaldrich.com This inhibition leads to the accumulation of acetylcholine at the synapse, causing uncontrolled nerve firing and leading to the death of the organism. sigmaaldrich.com This action is generally reversible, as the carbamylated enzyme can be slowly hydrolyzed, regenerating the active enzyme. wikipedia.org

Different carbamates exhibit varying affinities and inhibitory effects on the two major types of cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). Research into related fluorophenyl carbamates provides specific kinetic data.

A study of novel carbamate derivatives found that 5-isopropyl-2-methylphenyl (4-fluorophenyl)carbamate, a compound structurally related to the subject of this article, was a particularly potent inhibitor of BuChE, with an IC₅₀ value of 0.02 µM. nih.gov In contrast, a related compound with a fluorine at a different position, 5-isopropyl-2-methylphenyl (3-fluorophenyl)carbamate, was the most potent AChE inhibitor in the same study, with an IC₅₀ of 2.22 µM. nih.gov This demonstrates that the position of the fluorine atom on the phenyl ring can significantly influence the selectivity and potency of inhibition towards AChE versus BuChE. Many carbamate derivatives show a stronger inhibitory activity against BuChE than AChE. wikipedia.orgmdpi.com

Studies on the carbamate pesticide carbaryl (B1668338) have also demonstrated cholinesterase inhibition in aquatic invertebrates, including the oligochaete Lumbriculus variegatus and the gastropod Biomphalaria glabrata. nih.gov

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Source |

|---|---|---|---|

| 5-isopropyl-2-methylphenyl (4-fluorophenyl)carbamate | Butyrylcholinesterase (BuChE) | 0.02 µM | nih.gov |

| 5-isopropyl-2-methylphenyl (3-fluorophenyl)carbamate | Acetylcholinesterase (AChE) | 2.22 µM | nih.gov |

Molecular modeling techniques, including docking and molecular dynamics (MD) simulations, are employed to understand the interactions between carbamate inhibitors and the active sites of cholinesterase enzymes. wikipedia.orgnih.gov These studies reveal that carbamates position themselves within a deep, narrow gorge leading to the enzyme's active site. swst.org

For a series of thymol/carvacrol-based carbamate derivatives, including a 4-fluorophenyl carbamate, molecular modeling was used to predict binding energies and analyze the structural dynamics at the target sites of AChE and BuChE. nih.gov The stability of the inhibitor-enzyme complex is often assessed using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations following MD simulations. nih.gov Covalent docking approaches are particularly useful as carbamates can act as pseudo-irreversible inhibitors by forming a covalent bond with the catalytic serine residue. wikipedia.org The modeling indicates that hydrophobic interactions and hydrogen bonds with specific amino acid residues (such as Trp82, Thr120, and Gln119 in AChE) are critical for binding and inhibition. medchemexpress.com

The relationship between the chemical structure of carbamates and their ability to inhibit cholinesterases is well-documented. herts.ac.uknih.gov The affinity of phenyl N-methyl carbamates for the enzyme's active site is influenced by the electrostatic interactions of the phenyl ring. nih.gov

Key structural features that govern affinity include:

The Carbamate Moiety : This group is essential for the inhibitory mechanism, as it is transferred to the serine residue in the enzyme's active site. wikipedia.org

The Phenyl Ring Substituents : The nature and position of substituents on the phenyl ring significantly impact potency and selectivity. As noted earlier, the position of a fluorine atom can shift selectivity between AChE and BuChE. nih.gov Generally, modifications to the aromatic ring influence how the inhibitor fits within the active site gorge. herts.ac.uk

N-substituents : The groups attached to the carbamate nitrogen also play a role. For instance, the N-alkyl chain can have different effects on binding to AChE versus BuChE, partly due to the larger size of the acyl-binding pocket in BuChE.

These relationships are crucial for designing species-selective insecticides that are highly toxic to target insects but have low toxicity to non-target organisms like humans. researchgate.netwikipedia.org

Structure Activity Relationship Sar Elucidation

Systematic Modification of the Isopropyl Moiety and its Impact on Bioactivity

The isopropyl group of Isopropyl (4-fluorophenyl)carbamate plays a significant role in its interaction with biological targets. Modifications to this alkyl moiety can have a profound impact on the compound's bioactivity by altering its size, shape, and lipophilicity. While specific studies on the systematic modification of the isopropyl group in this compound are not extensively documented in publicly available literature, general principles of SAR in carbamates provide valuable insights.

Altering the size and branching of the alkyl group can influence how the molecule fits into the binding pocket of a target protein. For instance, replacing the isopropyl group with smaller (e.g., ethyl) or larger (e.g., tert-butyl) alkyl groups would modulate the steric interactions within the binding site. A larger, bulkier group might enhance binding through increased van der Waals interactions, provided it can be accommodated by the target. Conversely, a smaller group might be necessary to fit into a more constrained pocket.

The lipophilicity of the compound, a key determinant of its ability to cross cell membranes and reach its target, is also affected by modifications to the alkyl group. Increasing the carbon chain length generally increases lipophilicity, which can lead to enhanced absorption and distribution. However, excessive lipophilicity can also result in non-specific binding and reduced bioavailability.

The following table illustrates hypothetical modifications to the isopropyl moiety and their potential impact on bioactivity based on general SAR principles for carbamates.

| Modification of Isopropyl Group | Potential Impact on Bioactivity | Rationale |

| Replacement with n-propyl | May alter binding affinity and selectivity. | Changes the shape from branched to linear, affecting fit in the binding pocket. |

| Replacement with tert-butyl | Could increase potency if the binding site is large enough to accommodate the bulkier group. | Increases steric bulk and lipophilicity. |

| Replacement with cyclopropyl | May introduce conformational rigidity, potentially improving binding affinity. | The cyclic structure restricts bond rotation. |

| Introduction of a hydroxyl group | Could increase water solubility and introduce new hydrogen bonding interactions. | Decreases lipophilicity and adds a polar functional group. |

These examples highlight the delicate balance between steric, electronic, and physicochemical properties that governs the bioactivity of carbamate (B1207046) compounds.

Electronic and Steric Effects of the 4-Fluorophenyl Substituent

Steric Effects: While fluorine is relatively small (van der Waals radius of 1.47 Å, similar to hydrogen's 1.2 Å), its substitution on the phenyl ring does introduce a modest increase in steric bulk compared to an unsubstituted phenyl ring. This can influence the orientation of the phenyl ring within the binding site. In some cases, the introduction of a fluorine atom can lead to favorable orthogonal interactions with backbone carbonyls or other polar groups in the protein.

The strategic placement of fluorine atoms is a common tactic in medicinal chemistry to enhance metabolic stability and binding affinity. researchgate.net The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by cytochrome P450 enzymes.

Positional Isomerism and Substituent Effects on the Aromatic Ring

The position of the fluorine atom on the phenyl ring is a key determinant of the biological activity of fluorophenylcarbamates. Moving the fluorine atom from the para (4-position) to the ortho (2-position) or meta (3-position) would create positional isomers with distinct electronic and steric properties, leading to different biological activities.

For instance, a fluorine atom in the ortho position would exert a more pronounced steric effect due to its proximity to the carbamate linker. This could force a change in the conformation of the molecule, potentially leading to a different binding mode or reduced affinity. The electronic effects would also differ; while still electron-withdrawing, the proximity to the reaction center could have a more direct influence on the carbamate's reactivity.

A study on fluoro-substituted 4-chlorobiphenyls demonstrated that the position of the fluorine atom significantly affects the planarity of the molecule, which in turn can influence its interaction with biological receptors. nih.gov While not directly on carbamates, this study highlights the subtle yet significant impact of positional isomerism of fluorine.

The table below summarizes the expected differences between the positional isomers of fluorophenylcarbamate.

| Isomer | Expected Electronic Effect | Expected Steric Effect | Potential Impact on Bioactivity |

| Isopropyl (2-fluorophenyl)carbamate | Strong inductive electron withdrawal, potential for intramolecular hydrogen bonding. | Significant steric hindrance near the carbamate linker, may restrict rotation. | Likely to have different potency and selectivity compared to the 4-fluoro isomer due to altered conformation. |

| Isopropyl (3-fluorophenyl)carbamate | Inductive electron withdrawal, less direct than ortho or para positions. | Moderate steric effect. | May exhibit intermediate activity between the 2-fluoro and 4-fluoro isomers. |

| This compound | Strong inductive and resonance electron-withdrawing effects. | Minimal steric hindrance at the para position. | The specific combination of electronic and steric properties at this position likely contributes to its observed bioactivity. |

Furthermore, the introduction of other substituents on the aromatic ring, in addition to or in place of the fluorine atom, would further modulate the compound's properties. For example, electron-donating groups (e.g., methoxy) or other halogen atoms (e.g., chlorine, bromine) would alter the electronic and steric landscape, leading to a wide range of biological activities.

Influence of Stereochemistry on Biological Potency and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of a drug. While this compound itself is not chiral, the introduction of chiral centers, for instance by modifying the isopropyl group or other parts of the molecule, would result in stereoisomers (enantiomers or diastereomers) that could exhibit significantly different potencies and selectivities.

Biological systems, such as enzymes and receptors, are chiral environments. As a result, they often interact differently with the stereoisomers of a chiral drug. One enantiomer may bind with high affinity to the target, leading to the desired therapeutic effect, while the other enantiomer may be inactive or even produce undesirable side effects.

A study on the stereoisomers of 3-Br-acivicin, a natural product, demonstrated that the stereochemistry at different positions was crucial for its antimalarial activity, with only specific isomers showing significant potency. mdpi.com This highlights the general principle that stereochemistry is a critical factor in drug design and can dramatically influence biological outcomes.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the drug discovery process and reducing the need for extensive experimental screening. nih.gov

For a series of carbamate compounds, a QSAR model could be developed by calculating a variety of molecular descriptors for each compound. These descriptors can be categorized as:

Electronic descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific shape indices.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule, with the most common descriptor being the logarithm of the partition coefficient (logP).

Topological descriptors: These are numerical representations of the molecular structure, such as connectivity indices and molecular complexity.

Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the observed biological activity (e.g., IC50 values).

A hypothetical QSAR equation for a series of carbamates might look like this:

log(1/IC50) = a(logP) - b(Molecular Volume) + c*(HOMO Energy) + d

Where 'a', 'b', and 'c' are coefficients determined by the regression analysis, and 'd' is a constant. Such a model would suggest that activity increases with increasing lipophilicity and HOMO energy, but decreases with increasing molecular volume.

The predictive power of a QSAR model is assessed through internal and external validation techniques. researchgate.net A robust and validated QSAR model can be a powerful tool for in silico screening of virtual libraries of compounds, prioritizing candidates for synthesis, and providing insights into the key structural features required for biological activity. nih.govnih.gov

Environmental Fate and Ecotoxicological Implications Non Human

Abiotic Degradation Pathways in Environmental Media

Abiotic degradation involves the breakdown of a chemical by non-biological processes. For many organic compounds, photolysis and hydrolysis are key abiotic degradation pathways.

Photolytic degradation, or photodegradation, is the breakdown of molecules by light, particularly ultraviolet radiation from the sun. Research on other aromatic carbamate (B1207046) pesticides suggests that photodegradation can be a significant dissipation pathway. nih.gov The rate of degradation (kinetics) and the resulting breakdown products are crucial for understanding the environmental persistence and potential toxicity of any new compounds formed. However, no specific studies on the photolytic degradation of Isopropyl (4-fluorophenyl)carbamate were found.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of a carbamate herbicide in water is a critical factor in its environmental persistence. The rate of hydrolysis can be influenced by pH, temperature, and the presence of catalysts. rsc.orgmdpi.com While the hydrolysis of other carbamates has been studied, there is no available data on the hydrolysis rates and products of this compound in aqueous environments.

Biotic Transformation and Metabolism in Environmental Organisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms.

Microorganisms in soil and water play a crucial role in the breakdown of many pesticides. epa.gov The primary step in the microbial degradation of many phenylcarbamate herbicides is the hydrolysis of the carbamate linkage by enzymes. nih.gov The presence of a fluorine atom on the phenyl ring can influence the rate and pathway of microbial degradation. nih.gov However, specific studies identifying the microorganisms capable of degrading this compound and the metabolic pathways involved are lacking.

When a herbicide is applied to crops, it can be taken up by the plants and metabolized. ucanr.edu The metabolic processes within the plant can lead to the detoxification of the herbicide or, in some cases, the formation of more toxic metabolites. Understanding plant metabolism is essential for assessing crop safety and the nature of any residues that may enter the food chain. No information on the metabolism of this compound in plants has been reported in the scientific literature.

Environmental Mobility and Distribution in Terrestrial and Aquatic Compartments

The mobility of a chemical in the environment determines its distribution and potential to contaminate non-target areas, such as groundwater.

Key parameters that influence mobility include soil adsorption and volatilization. Soil adsorption, often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc), describes how strongly a chemical binds to soil particles. iastate.edu Herbicides with low Koc values are generally more mobile and have a higher potential to leach into groundwater. mdpi.com Volatilization is the process by which a substance evaporates from soil or water surfaces into the atmosphere. There is currently no published data on the soil adsorption coefficient, leaching potential, or volatility of this compound.

Ecotoxicological Assessment in Non-Target Organisms

Effects on Aquatic Organisms (e.g., Fish, Daphnia)

There is no available research on the effects of this compound on aquatic organisms such as fish and Daphnia. Standardized acute and chronic toxicity tests, which would determine endpoints like the LC50 (lethal concentration for 50% of the test population) for fish and the EC50 (effective concentration for 50% of the test population) for immobilization in Daphnia, have not been documented for this compound. Consequently, its potential impact on aquatic ecosystems cannot be assessed.

Interactive Data Table: Acute Toxicity of this compound to Aquatic Organisms

No data available

Impacts on Soil Microorganisms and Ecological Processes (e.g., Nitrification, Carbon Dioxide Evolution)

Interactive Data Table: Effects of this compound on Soil Microbial Processes

No data available

Effects on Beneficial Insects (e.g., Honeybees)

Specific data on the toxicity of this compound to beneficial insects, including vital pollinators like honeybees (Apis mellifera), is not available. Research into the acute contact and oral toxicity of this compound for honeybees has not been published, leaving a critical knowledge gap regarding its potential risk to these essential species. While studies on other carbamates exist, direct extrapolation of their effects to this compound would be scientifically unsound without specific empirical data. nih.gov

Interactive Data Table: Acute Toxicity of this compound to Honeybees

No data available

Advanced Analytical Methodologies for Characterization and Detection of Isopropyl 4 Fluorophenyl Carbamate

The comprehensive analysis of Isopropyl (4-fluorophenyl)carbamate, a synthetic organic compound, relies on a suite of advanced analytical techniques. These methodologies are crucial for its structural confirmation, purification, quantification in various matrices, and for studying its metabolic and environmental fate. The selection of a specific technique is contingent on the analytical objective, whether it is for qualitative identification, precise quantification, or the elucidation of complex biological and environmental interactions.

Emerging Research Frontiers and Future Perspectives

Discovery of Novel Biological Targets in Agro-Ecological Systems

The primary mode of action for many N-phenyl carbamate (B1207046) herbicides involves the disruption of microtubule function, which is critical for cell division in plants. For instance, research on the closely related compound, isopropyl-N-phenyl carbamate (IPC or propham), has shown that it does not depolymerize plant microtubules but rather damages the microtubule-organizing centers (MTOCs). nih.govresearchgate.net This leads to fragmented and disorganized spindle poles, resulting in abnormal cell division. nih.govresearchgate.net Future research on Isopropyl (4-fluorophenyl)carbamate could explore whether the introduction of a fluorine atom at the para position of the phenyl ring alters this mechanism or confers activity against novel biological targets.

Beyond the established effects on microtubules, the broader family of carbamates is known to target other critical biological pathways. For example, some carbamate herbicides inhibit 7,8-dihydropteroate synthase, an essential enzyme in the folate biosynthesis pathway. nih.gov Investigating whether this compound or its metabolites interact with this or other enzymatic pathways in target weeds and non-target organisms represents a significant research frontier. The potential for this compound to act as an inhibitor of acetylcholinesterase, a common target for carbamate insecticides, in non-target invertebrates within the agro-ecosystem also warrants investigation to fully understand its ecological impact. researchgate.netresearchgate.net

Rational Design of Sustainable and Environmentally Benign Carbamate Analogues

The principles of rational design are increasingly being applied to the development of new pesticides with improved efficacy and environmental profiles. nih.govresearchgate.net For this compound, future research could focus on creating analogues that exhibit greater selectivity for target weeds while minimizing effects on non-target organisms. This could be achieved through a deeper understanding of the structure-activity relationships conferred by the fluorinated phenyl group.

One promising approach is the development of "biooxidisable" prodrugs, a concept explored in medicinal chemistry that could be adapted for agrochemicals. nih.gov This involves designing molecules that are converted into their active form by enzymes present only in the target organism, thereby reducing off-target effects. Furthermore, the synthesis of N-phenyl carbamates is being optimized through the use of novel heterogeneous catalysts, which could lead to more environmentally friendly and efficient production processes. rsc.org Research into designing analogues of this compound that are more readily degraded in the environment, for example, by incorporating moieties susceptible to microbial or hydrolytic breakdown, would be a significant step towards sustainability. nih.gov The design of insecticidal isoxazolines with reduced toxicity to non-target species like honeybees and zebrafish provides a template for similar strategies with carbamates. nih.gov

Application of Advanced Biotechnologies in Mechanistic Studies

Advanced biotechnologies offer powerful tools for elucidating the mechanisms of action and environmental fate of carbamate compounds. nih.govresearchgate.net Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are essential for identifying the metabolic pathways and degradation products of these compounds in soil, water, and biological systems. nih.gov

A key area of future research for this compound will be the use of genetically modified microorganisms to study its biodegradation. nih.govnih.gov By identifying and characterizing the specific genes and enzymes, such as carbamate hydrolases, responsible for its breakdown, it may be possible to develop bioremediation strategies for contaminated sites. researchgate.net Furthermore, transcriptomics, proteomics, and metabolomics can provide a comprehensive view of the cellular response to this compound exposure in both target and non-target organisms, helping to pinpoint its precise molecular targets and off-target effects.

Interdisciplinary Approaches for Comprehensive Environmental Risk Assessment

A thorough understanding of the environmental risks associated with this compound requires an interdisciplinary approach that integrates data from chemistry, toxicology, and ecology. The presence of a carbon-fluorine bond, known for its strength and persistence, necessitates a particularly rigorous assessment. nih.gov Methodologies developed for the risk assessment of other persistent fluorinated compounds, such as per- and polyfluoroalkyl substances (PFAS), could be adapted for this purpose. nih.govepa.govepa.govdiva-portal.org

Comprehensive risk assessment will involve not only evaluating the parent compound but also its environmental breakdown products, which may have their own toxicological profiles. nih.gov Long-term cohort studies in agricultural settings, which have been used to assess the health risks associated with other carbamates, could provide valuable data on the potential effects of this compound. nih.gov Integrating these diverse data streams into robust risk assessment models will be crucial for establishing safe use guidelines and protecting both human health and the environment.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Isopropyl (4-fluorophenyl)carbamate?

The compound can be synthesized via palladium-catalyzed reductive carbonylation of nitrobenzene derivatives with isopropyl alcohol. For example, catalytic systems like PVA@COF-Pren-Bpy-Pd160 have achieved yields exceeding 80% under optimized conditions (e.g., 60–80°C, 24–48 hours) . Alternative routes involve coupling 4-fluorophenol with isopropyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Post-synthesis purification typically employs column chromatography or recrystallization.

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : H and C NMR to confirm the carbamate linkage and fluorine substitution pattern .

- High-resolution mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns (e.g., exact mass for : 197.0852) .

- HPLC : For assessing purity and lipophilicity (logP) using reversed-phase columns with acetonitrile/water gradients .

Q. How can researchers screen the biological activity of this compound?

Initial screens often involve cytotoxicity assays (e.g., MTT or XTT) to determine selectivity indices. Antiviral activity can be tested using pseudo-typed viral particle assays (e.g., HIV-1 enveloped pseudo-virions) at concentrations of 10–50 µM, followed by dose-response validation . For pesticidal activity, enzyme inhibition assays (e.g., acetylcholinesterase) or algal growth inhibition studies (e.g., Oedogonium cardiacum) are applicable .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives?

SAR studies focus on modifying the fluorophenyl moiety and carbamate substituents. For example:

- Replacing the 4-fluoro group with chloro or methoxy groups to assess electronic effects.

- Varying the isopropyl group to tert-butyl or benzyl to evaluate steric impacts. Screening libraries of analogs in high-throughput assays (e.g., HIVpp) and correlating activity with computational descriptors (e.g., logP, polar surface area) .

Q. What mechanistic insights can microscopy provide for this compound’s cellular effects?

Fluorescence microscopy can track disruptions to microtubule dynamics (e.g., phycoplast disassembly in algae) . Time-lapse imaging of treated cells (e.g., HeLa or NIH/3T3) stained with tubulin-specific dyes (e.g., FITC-labeled anti-α-tubulin) reveals mitotic arrest or cytokinetic failures. Quantifying spindle anomalies (e.g., multipolar spindles) provides dose-dependent mechanistic data.

Q. How do crystallography tools like SHELX and SIR97 aid in structural analysis of carbamate derivatives?

- SHELXL : Refines crystal structures using high-resolution X-ray data, particularly for resolving fluorine positions and hydrogen-bonding networks .

- SIR97 : Solves phase problems via direct methods for novel carbamate polymorphs. Combined with CAOS for Fourier refinement, it generates publication-ready CIF files and thermal ellipsoid plots .

Q. What computational approaches predict the environmental fate of this compound?

QSAR models and OECD Toolbox analyses identify hydrolysis or photodegradation pathways. Molecular docking with cytochrome P450 enzymes predicts metabolic products (e.g., 4-fluoroaniline). Ecotoxicity risks are assessed using EPI Suite for bioaccumulation (BCF) and aquatic toxicity (LC50) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.